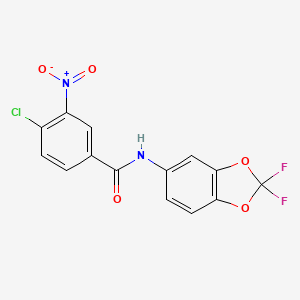
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a benzodioxole ring fused with a nitrobenzamide moiety, makes it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step often involves the synthesis of the 2,2-difluoro-1,3-benzodioxole ring. This can be achieved through the reaction of catechol with difluoromethane in the presence of a strong acid catalyst.
Nitration: The benzodioxole intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Chlorination: The nitrated compound undergoes chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Amidation: Finally, the chlorinated nitrobenzodioxole is reacted with an appropriate amine to form the benzamide linkage, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the benzodioxole ring, using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Products include oxidized derivatives of the benzodioxole ring.
Scientific Research Applications
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The nitro group can participate in redox reactions, while the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzamide: Lacks the benzodioxole ring, making it less complex and potentially less selective in biological applications.
2,2-Difluoro-1,3-benzodioxole:
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)benzamide: Similar but without the nitro group, affecting its redox properties.
Uniqueness
4-Chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide is unique due to the combination of the benzodioxole ring, nitro group, and benzamide linkage. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C14H7ClF2N2O5 |
|---|---|
Molecular Weight |
356.66 g/mol |
IUPAC Name |
4-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H7ClF2N2O5/c15-9-3-1-7(5-10(9)19(21)22)13(20)18-8-2-4-11-12(6-8)24-14(16,17)23-11/h1-6H,(H,18,20) |
InChI Key |
NTVIJDIIIMRWAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine](/img/structure/B11094989.png)
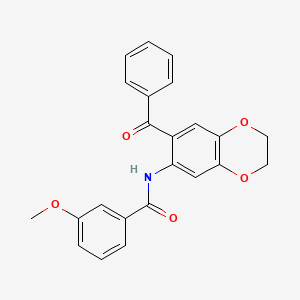
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B11095002.png)

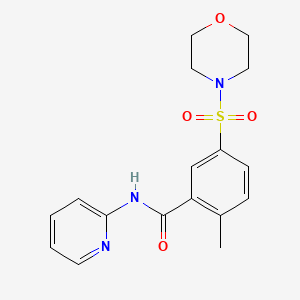
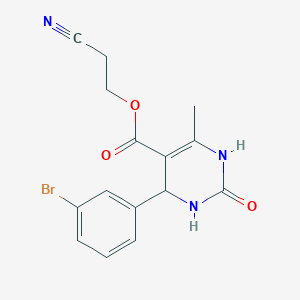
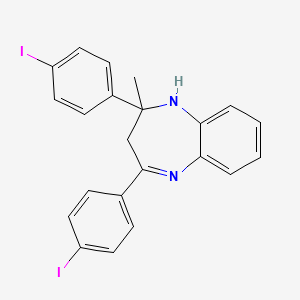

![O-{4-[(3-bromophenyl)carbamoyl]phenyl} morpholine-4-carbothioate](/img/structure/B11095068.png)
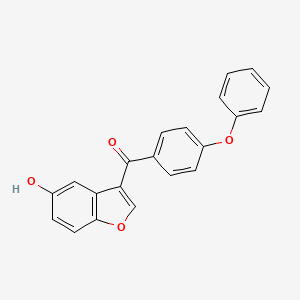
![(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11095079.png)
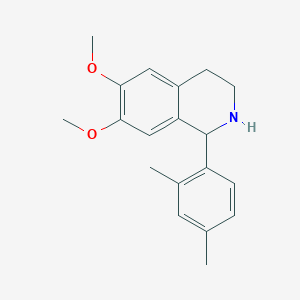
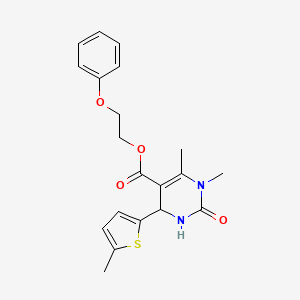
![3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11095090.png)
